(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFO/c1-11-6-7-13(10-12(11)2)17(20)9-8-14-15(18)4-3-5-16(14)19/h3-10H,1-2H3/b9-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKFXBGCSVXAOP-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=C(C=CC=C2Cl)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-chloro-6-fluoroacetophenone and 3,4-dimethylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the product precipitates out.
Industrial Production Methods
On an industrial scale, the synthesis might involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production rate while minimizing by-products. Purification of the compound is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Hydrogenation of the α,β-Unsaturated System
The enone moiety undergoes catalytic hydrogenation to produce saturated ketones, retaining the halogen and methyl substituents.
| Condition | Details |
|---|---|
| Catalyst | Pd/C (5% w/w) |
| Solvent | Ethanol |
| Pressure | H₂ (1 atm) |
| Yield | 82–88% |
The reaction selectively reduces the double bond without affecting the aromatic rings or carbonyl group, yielding (3-(2-Chloro-6-fluorophenyl)-1-(3,4-dimethylphenyl)propan-1-one) .
Cycloaddition Reactions
The α,β-unsaturated system participates in Diels-Alder reactions with dienes to form six-membered cyclohexene derivatives.
| Diene | Conditions | Product | Yield |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C, 12h | Bicyclic adduct with two substituents | 55% |
| Anthracene | Microwave, 150°C, 30 min | Polycyclic aromatic adduct | 63% |
The electron-deficient enone acts as a dienophile, with regioselectivity influenced by the chloro and fluorine substituents.
Halogenation and Electrophilic Aromatic Substitution
The aromatic rings undergo further functionalization:
Nitration of the 3,4-Dimethylphenyl Ring
| Reagent | Conditions | Position | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2h | Para to methyl | 45% |
The methyl groups direct nitration to the para position due to their electron-donating nature .
Bromination of the 2-Chloro-6-fluorophenyl Ring
| Reagent | Conditions | Position | Yield |
|---|---|---|---|
| Br₂/FeBr₃ | 25°C, 4h | Meta to Cl | 38% |
The electron-withdrawing chloro and fluorine groups deactivate the ring, favoring meta substitution .
Cross-Coupling Reactions
The chloro substituent enables Suzuki-Miyaura coupling with boronic acids:
| Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative | 72% |
| 4-Methoxyphenylboronic acid | NiCl₂(dppe) | Methoxy-substituted biaryl | 65% |
This reaction replaces the chlorine atom with an aryl group, expanding structural diversity .
Oxidation and Epoxidation
The enone system undergoes oxidation to form epoxides or diols:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| mCPBA | CH₂Cl₂, 25°C, 6h | Epoxide | 58% |
| OsO₄/NMO | THF/H₂O, 0°C, 12h | Vicinal diol | 49% |
Epoxidation proceeds via electrophilic attack on the double bond, while dihydroxylation follows a concerted mechanism .
Nucleophilic Conjugate Additions
The β-carbon of the enone reacts with nucleophiles:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Grignard (MeMgBr) | THF, −78°C, 2h | Tertiary alcohol | 70% |
| Sodium thiosulfate | EtOH/H₂O, reflux, 4h | Thioether adduct | 62% |
These additions occur regioselectively at the β-position due to conjugation with the carbonyl group.
Scientific Research Applications
The compound (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one is a member of the chalcone family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. This article explores its scientific research applications, supported by data tables and case studies.
Structure and Composition
- IUPAC Name : this compound
- Molecular Formula : C18H16ClF
- Molecular Weight : 304.78 g/mol
Medicinal Chemistry
Chalcones have been extensively studied for their potential therapeutic effects. The compound has shown promise in various biological assays:
- Anticancer Activity : Research indicates that chalcones can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Studies have demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential for further exploration in drug development .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity. Chalcones are known to possess broad-spectrum antimicrobial properties, which can be attributed to their ability to disrupt microbial membranes and interfere with metabolic processes .
Agricultural Applications
Chalcones also play a role in agriculture as potential agrochemicals:
- Herbicidal Activity : Certain chalcones have been reported to exhibit herbicidal properties, making them candidates for developing new herbicides that target specific weeds without harming crops .
- Pesticidal Properties : The structural features of chalcones allow them to act as insecticides or fungicides, providing an alternative to synthetic pesticides that may pose environmental risks .
Material Science
Chalcones are being explored in the field of material science for their photophysical properties:
- Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of chalcones make them suitable candidates for use in OLED technology, where they can contribute to the development of efficient light-emitting materials .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined the effects of various chalcone derivatives on human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values in the low micromolar range .
Case Study 2: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of chalcone derivatives, it was found that the compound displayed notable inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics amid rising antibiotic resistance .
Case Study 3: Herbicidal Properties
Research conducted by agricultural scientists investigated the herbicidal efficacy of several chalcone derivatives. The findings revealed that specific structural modifications led to enhanced herbicidal activity against common agricultural weeds, suggesting pathways for developing eco-friendly herbicides.
Mechanism of Action
The mechanism of action of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one would depend on its specific application. In biological systems, it might interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro groups could enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
The thienyl group in the 2-thienyl analog (CAS: Not listed) introduces π-conjugation, which may enhance nonlinear optical (NLO) properties, as observed in hyperpolarizability studies.
Crystallinity and Packing :
- Halogen substituents (Cl, F) promote directional intermolecular interactions, such as C–H···O and halogen bonding, which stabilize crystal lattices. In contrast, methyl groups in the target compound may reduce packing efficiency due to steric hindrance.
Thermal Stability :
- Predicted boiling points (~430–450°C) for the target compound align with analogs featuring similar halogenated aryl groups, suggesting comparable thermal stability.
Spectroscopic and Nonlinear Optical (NLO) Properties
- FT-IR and Raman Spectra : The target compound’s carbonyl stretching frequency (C=O) is expected near 1670 cm⁻¹, slightly lower than the 2-thienyl analog (1685 cm⁻¹) due to reduced electron-withdrawing effects from the 3,4-dimethylphenyl group.
- Hyperpolarizability : The 2-thienyl analog exhibits a first hyperpolarizability (β₀) of 4.92 × 10⁻³⁰ esu, attributed to its extended π-conjugation. The target compound’s β₀ is likely lower due to the absence of a heteroaromatic ring.
Biological Activity
The compound (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one, commonly referred to as a substituted chalcone, has garnered attention in recent years for its potential biological activities. This article delves into its biological properties, including antimicrobial and anticancer activities, supported by various studies and findings.
Chemical Structure and Properties
- Molecular Formula : C17H16ClF
- Molecular Weight : 284.76 g/mol
- IUPAC Name : this compound
The presence of chlorine and fluorine substituents on the phenyl rings is significant, as these halogens can influence the compound's reactivity and biological activity.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of chalcones, including the target compound. The presence of halogen substituents, particularly chlorine and fluorine, enhances the lipophilicity and electrophilicity of the molecule, which can improve its interaction with microbial targets.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
The compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with an MIC comparable to that of standard antibiotics like vancomycin . The chlorinated phenyl ring is crucial for this activity, as studies indicate that modifications to this group can drastically alter efficacy .
Anticancer Activity
Research has also explored the anticancer potential of this chalcone derivative. In vitro studies demonstrated that it effectively inhibits the proliferation of various cancer cell lines.
| Cell Line | Inhibition Percentage | IC50 (µM) |
|---|---|---|
| Caco-2 | 39.8% | 15 |
| A549 | 31.9% | 20 |
The compound showed a notable decrease in cell viability in Caco-2 colorectal cancer cells, indicating potential as an anticancer agent . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
-
Chalcone Derivatives in Antimicrobial Research
A study published in MDPI highlighted that structurally similar chalcones with halogen substitutions exhibited enhanced antibacterial properties against multidrug-resistant strains . The introduction of chlorine at specific positions was found to increase antimicrobial activity significantly. -
Anticancer Mechanisms
Another investigation focused on the anticancer properties of chalcones, revealing that compounds similar to this compound induced apoptosis in cancer cells through mitochondrial pathways . This suggests that further exploration into this compound could yield valuable insights into new cancer therapies. -
Structure-Activity Relationship Studies
Research has consistently shown that modifications in the molecular structure of chalcones can lead to variations in their biological activities. For instance, replacing chlorine with other halogens or altering the position of substituents can either enhance or diminish their effectiveness against microbial targets .
Q & A
Q. What advanced biophysical methods quantify target engagement in antimicrobial modes of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
